1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3S2/c1-14-21-18(23(29)25-12-15-4-6-16(24)7-5-15)11-19(20-3-2-9-32-20)26-22(21)28(27-14)17-8-10-33(30,31)13-17/h2-7,9,11,17H,8,10,12-13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXTWOYCSIARPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCC4=CC=C(C=C4)F)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a tetrahydrothiophene ring and a pyrazolo[3,4-b]pyridine core, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Features
The compound can be characterized by the following structural components:
- Tetrahydrothiophene ring : Contributes to the compound's stability and reactivity.
- Pyrazolo[3,4-b]pyridine core : Known for its pharmacological properties.
- Fluorobenzyl group : Enhances lipophilicity and biological interactions.
Research indicates that this compound may interact with various biological targets through several mechanisms:
- Enzyme Inhibition : The presence of the dioxo group allows for potential interactions with enzymes involved in metabolic pathways.
- Receptor Modulation : The fluorobenzyl moiety may facilitate binding to specific receptors, influencing signaling pathways.
Biological Activities
Preliminary studies have demonstrated that the compound exhibits a range of biological activities:
| Activity | Description |
|---|---|
| Antitumor | Exhibits cytotoxic effects against cancer cell lines. |
| Antimicrobial | Shows efficacy against various bacterial strains. |
| Anti-inflammatory | Reduces inflammatory markers in vitro and in vivo. |
| Neuroprotective | Potential protective effects on neuronal cells under oxidative stress conditions. |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their mechanisms:
- Antitumor Activity : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine showed significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity at micromolar concentrations .
- Antimicrobial Efficacy : Research indicated that compounds similar to this structure exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the thiophene ring was noted to enhance this activity due to increased membrane permeability.
- Neuroprotective Effects : In animal models, compounds featuring the pyrazolo[3,4-b]pyridine scaffold were shown to protect against neurodegeneration induced by oxidative stress. This was attributed to their ability to modulate antioxidant enzyme levels .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
Key Differentiators
Sulfone Group : The 1,1-dioxidotetrahydrothiophen-3-yl substituent may enhance metabolic stability and solubility compared to sulfur-containing analogs (e.g., Liu et al.’s derivatives) .
Thiophen-2-yl vs. Phenyl Moieties : The thiophene ring in Unit C could improve π-π stacking interactions with kinase backbones, as seen in structurally related antiproliferative agents .
Fluorobenzyl vs.
Pharmacological Mechanisms and Efficacy
Kinase Inhibition
- c-Met Kinase : Pyrazolo[3,4-b]pyridine derivatives are established type II c-Met inhibitors. The target compound’s sulfone group may stabilize interactions with the kinase’s hydrophobic pocket, similar to sulfoxide-linked derivatives (IC₅₀: 0.5–3.2 nM) .
- Broad-Spectrum Antiproliferative Activity : Analogues like compound 8a inhibit proliferation via apoptosis induction and angiogenesis suppression, mechanisms likely shared by the target compound .
Q & A
Q. What are the key considerations for designing synthetic routes for this compound?
The synthesis involves constructing the pyrazolo[3,4-b]pyridine core, introducing the thiophene and tetrahydrothiophene-1,1-dioxide moieties, and coupling with the 4-fluorobenzyl group. Key steps include:
- Heterocycle Formation : Use of anhydrous hydrazine for pyrazole ring closure (as in pyrazolo[4,3-b]pyridine synthesis ).
- Protection/Deprotection : Boc protection of intermediates to improve stability and selectivity (e.g., tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate, 88% yield ).
- Cross-Coupling : Pd-catalyzed reactions (e.g., Buchwald-Hartwig for aryl amine coupling ).
- Solvent Selection : DMF or THF for polar intermediates, with aqueous workup to isolate products .
Q. How can spectroscopic techniques (NMR, IR, MS) validate the compound’s structure?
- 1H/13C NMR : Confirm substituent positions (e.g., 4-fluorobenzyl protons at δ 4.5–5.0 ppm, thiophene protons at δ 6.8–7.2 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O stretch ~1650–1700 cm⁻¹) and sulfone (S=O stretch ~1150–1250 cm⁻¹) groups .
- Mass Spectrometry : Match molecular ion peaks with theoretical m/z (e.g., [M+H]+ calculated using high-resolution MS ).
Q. What solubility and stability challenges arise during in vitro assays?
- Solubility : The compound’s hydrophobicity (due to fluorobenzyl and thiophene groups) may require DMSO or cyclodextrin-based formulations.
- Stability : Monitor degradation under acidic/basic conditions (e.g., pH-dependent hydrolysis of the carboxamide group ).
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) guide SAR studies?
- DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps for reactivity analysis, as applied to pyranopyrazoles ).
- Docking Studies : Model interactions with target proteins (e.g., kinase domains) to prioritize substituent modifications for enhanced binding .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Catalyst Screening : Use Pd2(dba)3/XPhos for efficient coupling (88% yield in pyrazolo[4,3-b]pyridine synthesis ).
- Flow Chemistry : Continuous processes to improve reproducibility (e.g., Omura-Sharma-Swern oxidation for diazo compounds ).
- DoE (Design of Experiments) : Statistically optimize parameters like temperature, solvent ratio, and catalyst loading .
Q. How to resolve contradictions in biological activity data across studies?
- Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and compound purity (>95% by HPLC).
- Metabolite Profiling : Identify active/inactive metabolites using LC-MS (e.g., thiophene oxidation products ).
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
